molecular formula C20H16O B14453078 2-Methoxy-11-methylchrysene CAS No. 77028-91-2

2-Methoxy-11-methylchrysene

Cat. No.: B14453078
CAS No.: 77028-91-2
M. Wt: 272.3 g/mol
InChI Key: YJEVGOVJNRHZST-UHFFFAOYSA-N
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Description

2-Methoxy-11-methylchrysene is a polycyclic aromatic hydrocarbon (PAH) with a methoxy group at the 2-position and a methyl group at the 11-position on the chrysene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-11-methylchrysene typically involves multi-step organic reactions. One common method includes the Suzuki cross-coupling reaction, where naphthalene-2-boronic acid or 6-methoxynaphthalene-2-boronic acid is coupled with 2-bromo-5-methoxybenzaldehyde or similar derivatives . The reaction conditions often involve the use of palladium catalysts and bases such as cesium carbonate in solvents like 1-methyl-2-pyrrolidinone (NMP) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-11-methylchrysene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-11-methylchrysene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-11-methylchrysene involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can form DNA adducts, resulting in mutations and potentially leading to carcinogenesis . The compound primarily targets the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of various metabolic enzymes .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-11-methylchrysene is unique due to the combined presence of the methoxy and methyl groups, which influence its chemical reactivity and biological interactions. These substituents can enhance its solubility, alter its electronic properties, and affect its metabolic pathways, making it a valuable compound for various research applications .

Properties

CAS No.

77028-91-2

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

2-methoxy-11-methylchrysene

InChI

InChI=1S/C20H16O/c1-13-11-15-12-16(21-2)8-10-17(15)19-9-7-14-5-3-4-6-18(14)20(13)19/h3-12H,1-2H3

InChI Key

YJEVGOVJNRHZST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)OC)C3=C1C4=CC=CC=C4C=C3

Origin of Product

United States

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